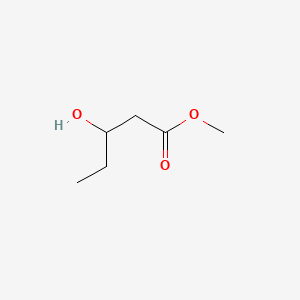

Methyl 3-hydroxypentanoate

Übersicht

Beschreibung

Methyl 3-hydroxypentanoate: is an organic compound with the molecular formula C6H12O3. It is a methyl ester derivative of 3-hydroxypentanoic acid. This compound is often used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Wirkmechanismus

Target of Action

Methyl 3-hydroxypentanoate is a chemical compound with the molecular formula C6H12O3

Biochemical Pathways

This compound might be involved in certain biochemical pathways. For instance, it has been mentioned in the context of the biosynthesis of polymers and copolymers based on 3-hydroxypropionic acid . .

Pharmacokinetics

It has a molecular weight of 132.16 , a density of 1.0±0.1 g/cm³ , a boiling point of 203.9±13.0 °C at 760 mmHg , and a vapor pressure of 0.1±0.9 mmHg at 25°C . These properties could influence its bioavailability, but more detailed studies are needed to confirm this.

Biochemische Analyse

Biochemical Properties

Methyl 3-hydroxypentanoate plays a significant role in biochemical reactions, particularly in the context of esterification and hydrolysis. It interacts with various enzymes, including esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the metabolism and breakdown of the compound within biological systems. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing its solubility and reactivity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the compound may affect the phosphorylation status of proteins, thereby altering gene expression and cellular metabolism. Studies have indicated that this compound can impact cell proliferation and differentiation, highlighting its potential role in cellular development and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain esterases, preventing the hydrolysis of other ester substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymes, leading to the formation of pentanoic acid and methanol. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including disruptions in metabolic pathways and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the breakdown of the ester bond, resulting in the formation of pentanoic acid and methanol. The compound can also affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with specific proteins and its solubility in different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can participate in biochemical reactions and influence cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-hydroxypentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxopentanoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 3-hydroxypentanol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Methyl 3-oxopentanoate.

Reduction: Methyl 3-hydroxypentanol.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-hydroxypentanoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in metabolic studies.

Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxypentanoic acid: The parent acid of methyl 3-hydroxypentanoate.

Methyl 3-oxopentanoate: An oxidized derivative.

Methyl 3-hydroxypentanol: A reduced derivative.

Uniqueness: this compound is unique due to its combination of a hydroxyl group and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in organic synthesis and various scientific research applications.

Biologische Aktivität

Methyl 3-hydroxypentanoate is a compound of increasing interest due to its potential biological activities and applications in various fields, including synthetic organic chemistry and biochemistry. This article reviews the biological properties of this compound, emphasizing its synthesis, biological roles, and potential applications.

This compound, with the chemical formula , is an ester that can be synthesized through various methods, including enzymatic processes and traditional chemical reactions. The compound has been noted for its utility as an intermediate in the synthesis of biologically active molecules.

Synthesis Methods

- Biocatalysis : The use of enzymes or whole cells to catalyze the formation of this compound has gained traction due to its environmental benefits and efficiency. Biotransformation methods allow for specific stereochemical outcomes, which are crucial in pharmaceuticals .

- Chemical Synthesis : Traditional methods involve the transesterification of fatty acids or their derivatives, often utilizing catalysts such as ruthenium complexes to enhance yield and selectivity .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. These properties are significant in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that the compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Insecticidal Activity

This compound has been identified as a component of pheromones for certain insects. Its stereoisomers have demonstrated biological activity influencing insect behavior, particularly in pest management strategies. Studies have shown that specific isomers can attract or repel insect species, making them valuable in developing eco-friendly pest control methods .

Case Study 1: Antioxidant Efficacy

In a controlled study, this compound was tested against common free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The results indicated a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound, suggesting a dose-dependent antioxidant effect.

| Concentration (µM) | DPPH Reduction (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 78 |

Table 1: Antioxidant activity of this compound against DPPH radicals.

Case Study 2: Insect Behavior Modification

Field trials demonstrated that formulations containing this compound significantly altered the behavior of target pest species. When applied in traps, it showed a higher capture rate compared to controls without the compound.

| Treatment Type | Capture Rate (%) |

|---|---|

| Control | 15 |

| This compound | 65 |

Table 2: Effectiveness of this compound in insect traps.

Eigenschaften

IUPAC Name |

methyl 3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFXKKFVUDJSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337118 | |

| Record name | Methyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56009-31-5 | |

| Record name | Methyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.